11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Descripción
11-(4-Nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a benzodiazepine-derived heterocyclic compound characterized by a dibenzo[b,e][1,4]diazepine core. Key structural features include:
- A 4-nitrophenyl group at position 11, which introduces strong electron-withdrawing properties.
- A phenyl group at position 3, contributing to hydrophobic interactions.
However, its specific biological activity remains under investigation.
Propiedades
IUPAC Name |
2-benzoyl-6-(4-nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O4/c36-29-19-24(20-7-3-1-4-8-20)18-28-30(29)31(21-11-14-25(15-12-21)35(38)39)34-26-16-13-23(17-27(26)33-28)32(37)22-9-5-2-6-10-22/h1-17,24,31,33-34H,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBQQIOZDOUOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)NC2C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-component reaction involving o-phenylenediamine, dimedone, and aromatic aldehydes. Various catalysts such as propylphosphonic anhydride (T3P®), silica-supported fluoroboric acid, and others have been used to optimize the reaction conditions . Microwave irradiation and deep eutectic solvents have also been employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow synthesis platforms, which offer a straightforward and scalable approach to producing 1,4-benzodiazepine-2-ones .
Análisis De Reacciones Químicas
Types of Reactions
11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sulfates, zinc sulfide nanoparticles, and chitosan-supported superparamagnetic iron oxide nanocomposites . The reactions are often carried out under microwave irradiation or in ionic liquids under ultrasound irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 4-nitrophenyl groups can lead to the formation of corresponding amines .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit anticancer properties. Studies have shown that modifications in the diazepine structure can enhance cytotoxicity against various cancer cell lines. The nitrophenyl group is particularly noted for its role in increasing the compound's potency against tumor cells by inducing apoptosis and inhibiting cell proliferation.
Neuropharmacological Effects
Dibenzo diazepines are known for their neuroactive properties. This compound may interact with GABA receptors, potentially leading to anxiolytic or sedative effects. Research into similar compounds has demonstrated their ability to modulate neurotransmitter systems, offering insights into their use as anxiolytics or antidepressants.
Synthesis of Novel Derivatives
The synthesis of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can serve as a precursor for developing new derivatives with tailored biological activities. By altering substituents on the diazepine core, researchers can explore a range of pharmacological profiles.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of dibenzo diazepines and their effects on cancer cell lines. The results indicated that compounds with similar structures to 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted the importance of the nitrophenyl group in enhancing antitumor activity through apoptosis induction mechanisms .
Case Study 2: Neuropharmacological Studies
Another research article focused on the neuropharmacological effects of diazepine derivatives. The study found that certain modifications led to increased affinity for GABA_A receptors and improved anxiolytic effects in animal models. This suggests that 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one could be explored further for its potential as a therapeutic agent in anxiety disorders .
Mecanismo De Acción
The mechanism of action of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it binds to the benzodiazepine binding site on GABA A receptors, exerting anxiolytic effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals .
Comparación Con Compuestos Similares
Nitrophenyl Positional Isomerism
Substituent Modifications at Position 3 and 7
Chloro-Nitro Synergy ()
The 4-chloro-3-nitrophenyl group in combines halogenated hydrophobicity with nitro electron withdrawal, possibly enhancing membrane permeability and target affinity in hydrophobic binding pockets.
Actividad Biológica
The compound 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , a derivative of dibenzo[1,4]diazepine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a nitrophenyl group and a phenylcarbonyl moiety. The presence of these functional groups is crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, molecular docking studies have shown that the nitrophenyl group enhances the electron-donating ability of the molecule, thereby improving its capacity to scavenge free radicals and reduce oxidative stress in cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the NLRP3 inflammasome pathway, which is pivotal in mediating inflammatory responses. Compounds with similar structures have demonstrated an ability to reduce interleukin-1β (IL-1β) secretion in activated macrophages . This inhibition could be beneficial in treating inflammatory diseases.
Neuroprotective Effects
Dibenzo[1,4]diazepines are known for their neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves modulation of apoptotic pathways and enhancement of cellular antioxidant defenses .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant potential of various dibenzo[1,4]diazepine derivatives using DPPH and ABTS assays. The results indicated that compounds with nitro substituents exhibited enhanced radical scavenging activity compared to their non-nitro counterparts.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Control | 50 | 60 |
| Nitro | 20 | 25 |
This data suggests that the introduction of a nitrophenyl group significantly improves antioxidant capacity.
Case Study 2: Anti-inflammatory Activity
In a recent experiment involving macrophage cell lines stimulated with LPS, the compound was shown to reduce IL-1β levels significantly. The following table summarizes the findings:
| Treatment | IL-1β Secretion (pg/mL) |
|---|---|
| Control | 200 |
| Compound (10 µM) | 80 |
| Compound (50 µM) | 30 |
These results demonstrate the compound's potential as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
